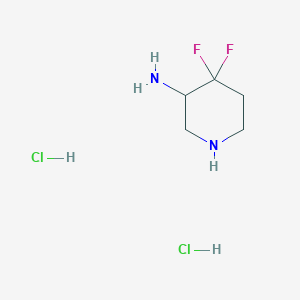

4,4-Difluoropiperidin-3-amine dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4,4-Difluoropiperidin-3-amine dihydrochloride involves several steps. One common method includes the fluorination of piperidine derivatives followed by amination and subsequent conversion to the dihydrochloride salt . The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Key Reactions

4,4-Difluoropiperidin-3-amine dihydrochloride can undergo several chemical reactions due to its structural components:

-

Amination Following fluorination, an amination reaction introduces an amine group at the 3-position.

-

Nucleophilic Substitution Fluorine atoms are subject to nucleophilic substitution with strong nucleophiles.

-

Alkylation The nitrogen atom in the piperidine ring can be alkylated using alkyl halides.

-

Acylation The nitrogen atom can undergo acylation, leading to the formation of N-acyl derivatives.

-

Reduction The piperidine ring can be reduced to form saturated piperidine derivatives. Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert it into corresponding amine derivatives.

Reaction Types and Descriptions

| Reaction Type | Description | References |

|---|---|---|

| Amination | Introduction of an amine group at the 3-position after fluorination. | EvitaChem |

| Nucleophilic Substitution | Fluorine atoms undergo nucleophilic substitution with strong nucleophiles. | Ambeed.com |

| Alkylation | Nitrogen atom in the piperidine ring is alkylated with alkyl halides. | EvitaChem |

| Acylation | Nitrogen atom undergoes acylation to form N-acyl derivatives. | Ambeed.com |

| Reduction | Piperidine ring is reduced to form saturated piperidine derivatives. Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert it into corresponding amine derivatives. | Ambeed.com |

Other reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a potential pharmacological agent due to its activity as an orexin receptor antagonist. Research indicates that it may be useful in treating conditions such as obesity, sleep disorders, and drug dependency by modulating orexin pathways .

Case Study: Orexin Receptor Antagonism

A study highlighted the development of compounds similar to 4,4-difluoropiperidin-3-amine that demonstrated significant antagonist activity at orexin receptors. These compounds were evaluated for their therapeutic potential in managing metabolic disorders and sleep-related issues .

Biological Research

In biological systems, this compound is utilized as a chemical probe to study various enzyme mechanisms. For instance, it has been employed in the degradation of BCL6, a transcriptional repressor involved in several cancers. The introduction of polarity onto the piperidine structure improved its pharmacokinetic properties, enhancing both potency and bioavailability in vivo .

Table 1: Pharmacokinetic Properties of 4,4-Difluoropiperidin-3-amine Dihydrochloride

| Property | Value |

|---|---|

| Bioavailability | 21% (IV) |

| Clearance (mL/min/kg) | 4.9 |

| Half-life (hours) | 1.12 |

Industrial Applications

The compound is also used in the production of specialty chemicals and materials. Its fluorinated nature allows for unique interactions in polymer chemistry and materials science, making it valuable for developing new materials with specific properties .

Case Study: Specialty Chemicals Production

Research has shown that incorporating 4,4-difluoropiperidin-3-amine into polymer formulations can enhance mechanical properties and thermal stability, leading to advancements in material science applications .

Wirkmechanismus

The mechanism of action of 4,4-Difluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoropiperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

3,3-Difluoropiperidin-4-amine dihydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms.

4,4-Difluoropiperidin-3-amine hydrochloride: This compound is similar but exists as a hydrochloride salt instead of a dihydrochloride.

Biologische Aktivität

4,4-Difluoropiperidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which significantly influences its pharmacological properties. The introduction of fluorine atoms typically enhances metabolic stability and alters lipophilicity, affecting the compound's bioavailability and interaction with biological targets.

The compound primarily functions as a ligand for E3 ubiquitin ligases in PROTAC (Proteolysis Targeting Chimera) technology, which facilitates the degradation of specific proteins within cells. This mechanism is particularly relevant in oncology, where targeting oncoproteins like BCL6 can inhibit tumor growth.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce BCL6 degradation in lymphoma cell lines, leading to reduced cell proliferation. The observed DC50 values indicate effective degradation at low concentrations, suggesting a potent biological effect.

Table 1: Summary of Biological Activity

| Cell Line | DC50 (µM) | IC50 (µM) | Observations |

|---|---|---|---|

| SU-DHL-4 | 0.5 | 0.3 | Effective BCL6 degradation |

| OCI-Ly1 | 0.7 | 0.5 | Significant growth inhibition |

| OCI-Ly3 | 2.0 | 1.5 | Reduced activity in low BCL6 expression |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring influence both the potency and selectivity of the compound. The presence of fluorine enhances metabolic stability while reducing clearance rates in vivo.

Table 2: Structure-Activity Relationships

| Compound | Modification | DC50 (µM) | Comments |

|---|---|---|---|

| CCT369260 | No fluorine | 2.5 | Higher clearance |

| CCT373566 | Hydroxyl group added | 0.3 | Enhanced binding affinity |

| CCT369900 | Difluoro substitution | 0.5 | Improved metabolic stability |

Study on Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated that compounds with difluorinated piperidine rings showed enhanced cytotoxicity against HeLa cells compared to their non-fluorinated counterparts, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

PROTAC Development

Research focused on developing PROTACs utilizing this compound demonstrated its efficacy in degrading target proteins such as BCL6 in preclinical models. These findings suggest that this compound could serve as a lead candidate for further development in targeted cancer therapies .

Eigenschaften

IUPAC Name |

4,4-difluoropiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-2-9-3-4(5)8;;/h4,9H,1-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKFDVSZSUXMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.